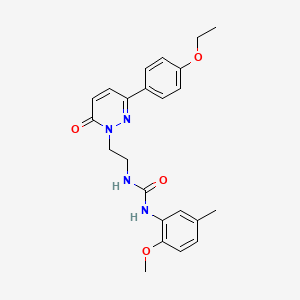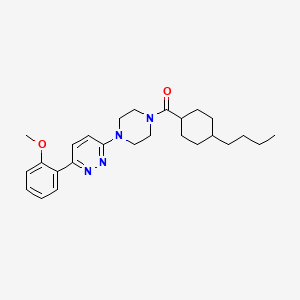![molecular formula C23H24N4O2 B3208121 3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine CAS No. 1049322-20-4](/img/structure/B3208121.png)
3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
Overview
Description
3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxybenzoyl group and a pyridazine ring substituted with a 2-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first formed by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 2-Methoxybenzoyl Group: The piperazine intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to introduce the 2-methoxybenzoyl group.
Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring by reacting the substituted piperazine with a suitable dicarbonyl compound, such as 2,3-butanedione, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nucleophilic reagents such as sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
- 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
- 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
Uniqueness
3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is unique due to the presence of the 2-methoxybenzoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-17-7-3-4-8-18(17)20-11-12-22(25-24-20)26-13-15-27(16-14-26)23(28)19-9-5-6-10-21(19)29-2/h3-12H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAUVJGFLRYETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide](/img/structure/B3208048.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B3208054.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B3208058.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3208074.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B3208081.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B3208085.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3208092.png)
![3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3208106.png)
![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B3208108.png)

![3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B3208125.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B3208136.png)
